molecular formula C21H16FNO2S B11573652 {1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone

{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}(thiophen-2-yl)methanone

Cat. No.: B11573652
M. Wt: 365.4 g/mol
InChI Key: GGXNXUOILTZNPP-UHFFFAOYSA-N
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Description

1-[2-(4-FLUOROPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is a complex organic compound that features a combination of indole, thiophene, and fluorophenoxy groups

Preparation Methods

The synthesis of 1-[2-(4-FLUOROPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. The synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated indole.

    Attachment of the Fluorophenoxy Group: This step involves the nucleophilic substitution reaction where the fluorophenoxy group is introduced to the ethyl chain attached to the indole core.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-[2-(4-FLUOROPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

1-[2-(4-FLUOROPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: The unique electronic properties of the indole and thiophene groups make this compound a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: The compound is used in studies involving cell signaling pathways and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 1-[2-(4-FLUOROPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiophene groups can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which facilitate binding to target proteins. This binding can modulate the activity of the target proteins, leading to various biological effects, such as inhibition of enzyme activity or alteration of cell signaling pathways.

Comparison with Similar Compounds

1-[2-(4-FLUOROPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE can be compared with other indole derivatives, such as:

    1-(2-Phenylethyl)-1H-indole: Lacks the thiophene and fluorophenoxy groups, resulting in different electronic and biological properties.

    1-(2-(4-Methoxyphenoxy)ethyl)-1H-indole: Contains a methoxy group instead of a fluorine atom, which affects its reactivity and interaction with biological targets.

    1-(2-(4-Chlorophenoxy)ethyl)-1H-indole:

The uniqueness of 1-[2-(4-FLUOROPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE lies in its combination of indole, thiophene, and fluorophenoxy groups, which confer distinct electronic, chemical, and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C21H16FNO2S

Molecular Weight

365.4 g/mol

IUPAC Name

[1-[2-(4-fluorophenoxy)ethyl]indol-3-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C21H16FNO2S/c22-15-7-9-16(10-8-15)25-12-11-23-14-18(17-4-1-2-5-19(17)23)21(24)20-6-3-13-26-20/h1-10,13-14H,11-12H2

InChI Key

GGXNXUOILTZNPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)C(=O)C4=CC=CS4

Origin of Product

United States

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